N-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
Description
Introduction to Quinazoline Research Framework
Historical Development of Fluoroquinazoline Derivatives
The quinazoline core, first synthesized in 1895 via decarboxylation of quinazoline-2-carboxylic acid, gained prominence as a scaffold for medicinal chemistry in the mid-20th century. Fluoroquinazoline derivatives emerged as a subset following advancements in aromatic fluorination techniques, which allowed precise tuning of electronic and steric properties. The introduction of fluorine atoms into quinazoline systems, such as the 2-fluorophenylmethyl group in N-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine, was driven by fluorine’s ability to enhance metabolic stability and binding affinity through electronegative effects. Early synthetic routes relied on nucleophilic aromatic substitution, but modern methods leverage transition metal catalysis to install fluorinated aryl groups regioselectively.
Research Significance of the 6,7-Dimethoxyquinazoline Scaffold
The 6,7-dimethoxy substitution pattern on the quinazoline ring is critical for optimizing interactions with biological targets. Methoxy groups at these positions enhance solubility through hydrogen bonding while maintaining planar aromaticity for π-π stacking in receptor binding pockets. In this compound, these groups stabilize the molecule’s conformation, as evidenced by X-ray crystallographic data. Comparative studies show that 6,7-dimethoxyquinazolines exhibit superior α1-adrenergic and AT1 receptor antagonism compared to non-methoxylated analogs, with pA₂ values exceeding 8.5 in functional assays.
Table 1: Key Structural Features and Biological Impacts of 6,7-Dimethoxyquinazoline Derivatives
| Position | Substituent | Role in Bioactivity | Example Compound |
|---|---|---|---|
| 4 | 2-Fluorobenzylamine | Enhances selectivity for α1/AT1 receptors via hydrophobic interactions | N-[(2-Fluorophenyl)methyl]-6,7... |
| 6,7 | Methoxy | Improves solubility and stabilizes binding through hydrogen bonding | Terazosin, Prazosin |
| 2 | Piperazine | Modulates pharmacokinetics; present in early derivatives | Doxazosin |
Structure-Based Classification in Contemporary Quinazoline Research
This compound belongs to the 4-anilinoquinazoline subclass, characterized by an amino group at position 4 linked to an aryl moiety. Its structural classification hinges on three domains:
- Core Modifications : The bicyclic quinazoline system with 6,7-dimethoxy groups.
- Position 4 Substituent : A 2-fluorobenzyl group, which introduces steric bulk and electronic effects.
- Peripheral Functionalization : Absence of piperazine or other heterocyclic rings at position 2, distinguishing it from earlier antihypertensive agents like prazosin.
This compound’s molecular formula (C₁₇H₁₆FN₃O₂) and topology align with Type III kinase inhibitors but diverge due to its unique fluorophenylmethyl group, which redirects activity toward G-protein-coupled receptors.
Current Research Paradigms in Fluorinated Quinazoline Chemistry
Recent advances prioritize dual-target engagement and computational rational design . For this compound, molecular docking simulations reveal simultaneous interactions with α1-adrenergic and AT1 receptors:
- The 6,7-dimethoxy groups form hydrogen bonds with Ser⁹¹⁵ (α1) and Thr⁶⁰³ (AT1).
- The 2-fluorophenyl group engages in hydrophobic contacts with Leu³⁴⁶ (α1) and His⁶⁰⁶ (AT1).
Figure 1: Hypothesized Binding Mode in α1-Adrenergic Receptor
$$ \text{Quinazoline core} \rightarrow \pi\text{-stacking with Phe⁴⁵²} $$
$$ \text{2-Fluorophenyl} \rightarrow \text{Van der Waals interactions with Leu³⁴⁶} $$
Synthetic methodologies now emphasize green chemistry principles , such as microwave-assisted Niementowski reactions, which reduce reaction times from hours to minutes while improving yields of fluorinated derivatives. Additionally, late-stage fluorination using Selectfluor® reagents enables precise incorporation of fluorine atoms without requiring protective group strategies.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c1-22-15-7-12-14(8-16(15)23-2)20-10-21-17(12)19-9-11-5-3-4-6-13(11)18/h3-8,10H,9H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCOSGLABKTVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327381 | |
| Record name | N-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666212 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477855-27-9 | |
| Record name | N-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at the 6 and 7 positions can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the 2-Fluorophenylmethyl Group: The final step involves the introduction of the 2-fluorophenylmethyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate quinazoline compound with 2-fluorobenzyl chloride in the presence of a base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenylmethyl group, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like tetrahydrofuran or ethanol.
Substitution: Halides, nucleophiles, in the presence of bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
N-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine has been investigated for its potential as an anticancer agent. Studies have shown that quinazoline derivatives can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation. For example, research indicates that modifications to the quinazoline structure enhance its ability to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers such as lung and breast cancer .
Case Study:
A study published in the Journal of Medicinal Chemistry reported that a series of quinazoline derivatives, including this compound, exhibited significant antiproliferative effects against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The compound was found to induce apoptosis through the activation of caspase pathways .
2. Enzyme Inhibition
This compound also shows promise as an inhibitor of various enzymes, particularly those involved in inflammatory pathways. Quinazolines have been noted for their ability to modulate cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.
Case Study:
In vitro assays demonstrated that this compound inhibits COX enzymes effectively, leading to reduced prostaglandin synthesis. This suggests potential applications in treating inflammatory diseases such as arthritis .
Neuropharmacology
Recent studies have explored the neuroprotective effects of quinazoline derivatives. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage.
Case Study:
Research indicated that this compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. It was hypothesized that the methoxy groups on the quinazoline ring contribute to its antioxidant properties, making it a candidate for further development in neurodegenerative disease therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the quinazoline scaffold can significantly influence its biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against certain cancer cell lines |
| Variation in methoxy group position | Altered enzyme inhibition profile |
| Substitution on the phenyl ring | Enhanced selectivity towards specific targets |
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological activity of quinazoline derivatives is highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
Key Observations from Comparative Analysis
Halogen Position and Toxicity: The 3-fluorophenyl substituent in TKI-F correlates with non-toxic EGFR inhibition, whereas bromo/chloro analogs (e.g., ZM-306416) show FGFR1 activity . The 2-fluorobenzyl group in the target compound may alter toxicity profiles due to steric and electronic effects.
Substituent Bulk and Binding Affinity :
- Bulky substituents like 4-bromo-2-fluorophenyl (Compound 5, ) may enhance target binding but reduce solubility. The benzyl group in the target compound balances lipophilicity and membrane permeability.
Biological Target Specificity :
- Halogenated derivatives (Cl, Br) at the 4-position (e.g., ZM-306416) show FGFR1 inhibition, while 3-fluorophenyl derivatives (TKI-F) target EGFR . The target compound’s benzyl group could shift selectivity toward untested kinases.
Biological Activity
N-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine is a synthetic compound belonging to the quinazolinone class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H16FN3O2
- Molecular Weight : 313.332 g/mol
- Chemical Structure : The compound features a quinazolinone core substituted with a 2-fluorobenzyl group, which may enhance its pharmacological profile through improved interaction with biological targets .
Research indicates that compounds in the quinazolinone class, including this compound, exhibit several mechanisms of action:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases involved in tumor growth and proliferation. This inhibition can lead to reduced cell viability in cancer cells.
- Induction of Apoptosis : Studies have demonstrated that quinazolinone derivatives can induce apoptosis in various cancer cell lines through mitochondrial pathways, affecting caspase activity and cytochrome c release .
- Cell Cycle Arrest : this compound may promote cell cycle arrest at the G2/M phase, contributing to its anti-cancer effects .
Anti-Cancer Activity
Numerous studies have highlighted the anti-cancer properties of this compound:
- Cell Viability Studies : In vitro assays have shown that this compound significantly inhibits the viability of colorectal adenocarcinoma cells (CT-26) with an approximate IC50 value of 742.36 nM .
| Study Type | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| MTT Assay | CT-26 | 742.36 | Induces apoptosis and G2/M arrest |
| CDK1 Kinase Assay | Various | - | Inhibits CDK1 activity |
Anti-inflammatory and Antimicrobial Properties
Apart from its anticancer potential, compounds similar to this compound have exhibited anti-inflammatory and antimicrobial activities. These properties suggest potential applications in treating infections and inflammatory diseases.
Case Studies
- In Vitro Studies on CT-26 Cells : A study demonstrated that treatment with this compound led to significant morphological changes in CT-26 cells alongside increased apoptotic markers such as cleaved caspases and cytochrome c release .
- In Vivo Efficacy : Another study evaluated the in vivo effects of similar quinazolinone derivatives in BALB/c mice models inoculated with CT-26 cells. Results indicated that treatment reduced tumor growth significantly compared to control groups .
Q & A
What synthetic strategies are optimal for preparing N-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis typically involves a nucleophilic substitution reaction between 4-chloro-6,7-dimethoxyquinazoline and 2-fluorobenzylamine. Key parameters include:
- Solvent selection : Isopropanol or THF with a base like DIPEA (N,N-diisopropylethylamine) to deprotonate the amine .
- Temperature : Heating at 90°C for 2–4 hours to drive the reaction to completion .
- Purification : Use flash chromatography (e.g., 0–15% EtOAc/heptane gradient) to isolate the product with ≥80% yield .
Advanced Note : For analogs, substituent effects on the aromatic ring (e.g., bromo, chloro) may require adjusted equivalents of starting aniline derivatives (1.2–1.5 equiv) .
How can structural characterization of this compound be rigorously validated using spectroscopic and chromatographic techniques?
Methodological Answer:
- 1H/13C NMR : Confirm the presence of the 2-fluorophenyl group (δ ~7.3–7.6 ppm for aromatic protons) and methoxy signals (δ ~3.8–4.0 ppm). The quinazoline C4-NH proton appears as a broad singlet (δ ~11.4 ppm) .
- HRMS : Validate molecular weight (e.g., m/z 378.1 [M+H]+ for bromo-fluoro analogs) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
What experimental evidence supports the role of this compound in inducing apoptosis in cancer cells?
Methodological Answer:
- Mechanistic Studies : In colorectal cancer (SW620) cells, related analogs (e.g., DW-8) induce G2/M cell cycle arrest and activate caspase-9, -3, and -7 via the intrinsic apoptotic pathway .
- ROS Measurement : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) elevation, a hallmark of mitochondrial dysfunction .
- Nuclear Fragmentation Assay : DAPI staining confirms chromatin condensation and apoptotic bodies .
How do halogen substitutions (e.g., fluoro, bromo) on the phenyl ring influence EGFR inhibitory activity?
Methodological Answer:
- Computational Analysis : Density Functional Theory (DFT) studies show fluorine’s electron-withdrawing effect enhances binding to EGFR’s kinase domain by stabilizing interactions with hinge-region residues (e.g., Met793) .
- Experimental IC50 Comparison : Fluorinated analogs exhibit lower IC50 values (e.g., 5.8 µM in HT29 cells) compared to non-halogenated derivatives, correlating with improved target engagement .
- SAR Trends : Bromo and iodo substituents increase steric bulk but may reduce solubility, requiring balance in lead optimization .
What computational approaches are used to predict the binding mode of this compound to EGFR or other kinase targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions in the ATP-binding pocket. Fluorophenyl groups often form π-π stacking with Phe856 .
- MD Simulations : Perform 100-ns trajectories to assess binding stability; RMSD values <2 Å indicate robust target engagement .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinity (ΔG < −30 kcal/mol suggests strong inhibition) .
How can researchers mitigate challenges in solubility and stability during in vitro assays?
Methodological Answer:
- Solubility : Use DMSO stock solutions (10 mM) diluted in cell culture media (final DMSO ≤0.1%) to prevent cytotoxicity .
- Stability Testing : Conduct LC-MS stability assays in PBS (pH 7.4) at 37°C; degradation >10% at 24 hours necessitates formulation optimization (e.g., cyclodextrin encapsulation) .
What analytical methods are recommended for detecting metabolic byproducts or degradation products?
Methodological Answer:
- LC-HRMS : Use a Q-TOF mass spectrometer in full-scan mode (m/z 100–1000) to identify metabolites (e.g., demethylation or hydroxylation products) .
- Isotopic Labeling : Incubate with liver microsomes and 13C-labeled precursors to trace biotransformation pathways .
How does the compound’s selectivity for cancer cells over non-cancerous cells correlate with structural features?
Methodological Answer:
- Selectivity Index (SI) : Calculate SI = IC50(non-cancerous)/IC50(cancerous). For DW-8, SI >2 in colon cancer vs. CRL1459 cells .
- Structural Determinants : The 2-fluorophenyl group reduces off-target effects by minimizing interactions with non-kinase proteins (e.g., cytochrome P450 enzymes) .
What in vivo models are appropriate for evaluating the pharmacokinetics and efficacy of this compound?
Methodological Answer:
- Xenograft Models : Use immunodeficient mice (e.g., NOD/SCID) implanted with HCT116 or SW620 tumors. Administer 10–30 mg/kg orally and monitor tumor volume biweekly .
- PK Parameters : Measure plasma half-life (t1/2) via LC-MS; target t1/2 >4 hours for sustained exposure .
How can researchers resolve contradictions in reported IC50 values across different cell lines?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
